3-Bromo-5-fluoro-2-isopropoxybenzaldehyde
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Overview
Description
3-Bromo-5-fluoro-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzaldehyde, featuring bromine, fluorine, and isopropoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of 3-Bromo-5-fluoro-2-isopropoxybenzaldehyde may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Bromo-5-fluoro-2-isopropoxybenzoic acid.
Reduction: 3-Bromo-5-fluoro-2-isopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-fluoro-2-isopropoxybenzaldehyde is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: Potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bromine and fluorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-isopropoxybenzaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of an aldehyde, leading to different reactivity and applications.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Features a boronic acid group, making it useful in cross-coupling reactions.
Uniqueness
3-Bromo-5-fluoro-2-isopropoxybenzaldehyde is unique due to its combination of bromine, fluorine, and isopropoxy substituents, which confer specific reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
Molecular Formula |
C10H10BrFO2 |
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Molecular Weight |
261.09 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H10BrFO2/c1-6(2)14-10-7(5-13)3-8(12)4-9(10)11/h3-6H,1-2H3 |
InChI Key |
NMIPGFRJIABTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)F)C=O |
Origin of Product |
United States |
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